molecular formula C18H16N2O4 B14957574 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid

3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid

Cat. No.: B14957574
M. Wt: 324.3 g/mol
InChI Key: QWJAOVAPCNTUBQ-UHFFFAOYSA-N
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Description

3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound features an acridine moiety, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid typically involves multiple steps, starting from the appropriate acridine derivative. One common synthetic route includes the acylation of 9-oxo-10(9H)-acridineacetic acid with 3-aminopropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The acridine moiety allows for electrophilic and nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Scientific Research Applications

3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-[[2-(9-oxoacridin-10-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C18H16N2O4/c21-16(19-10-9-17(22)23)11-20-14-7-3-1-5-12(14)18(24)13-6-2-4-8-15(13)20/h1-8H,9-11H2,(H,19,21)(H,22,23)

InChI Key

QWJAOVAPCNTUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCCC(=O)O

Origin of Product

United States

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